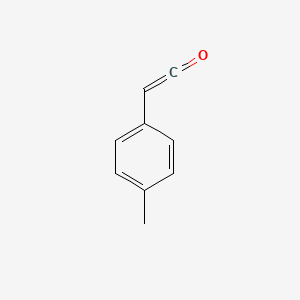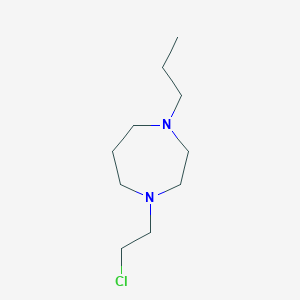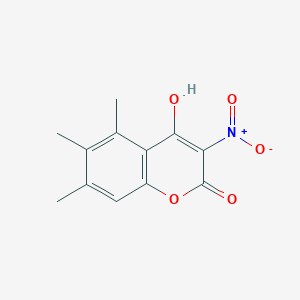![molecular formula C12H9NO3 B14624420 Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- CAS No. 57949-80-1](/img/structure/B14624420.png)
Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- is a heterocyclic compound that belongs to the class of pyranoindoles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- can be achieved through a multi-step process. One common method involves the Fischer-indole synthesis followed by intramolecular esterification. The Fischer-indole synthesis typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve solvent-free, green, and efficient synthesis techniques. For example, a one-pot reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-pyran-2-one in the presence of ammonium acetate under solvent-free conditions using a grinding method has been developed .
Análisis De Reacciones Químicas
Types of Reactions: Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is also known to participate in Diels-Alder reactions with alkynes, leading to the formation of carbazoles after the loss of carbon dioxide .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted indoles and carbazoles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been studied for its potential as an anticancer and antiviral agent.
Mecanismo De Acción
The mechanism of action of Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit topoisomerase I and non-selective kinase inhibitors, leading to cytotoxic activity against cancer cell lines . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparación Con Compuestos Similares
- Talathermophilins
- Notoamides
- Norgeamides
- Carneamides
- Versicamides
- Etodolac
- Pemedolac
Comparison: Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- is unique due to its specific structural features and the range of biological activities it exhibits. While similar compounds like etodolac and pemedolac are also known for their biological activities, Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- stands out due to its potent anticancer and antiviral properties .
Propiedades
Número CAS |
57949-80-1 |
|---|---|
Fórmula molecular |
C12H9NO3 |
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
5-methyl-4H-pyrano[4,3-b]indole-1,3-dione |
InChI |
InChI=1S/C12H9NO3/c1-13-8-5-3-2-4-7(8)11-9(13)6-10(14)16-12(11)15/h2-5H,6H2,1H3 |
Clave InChI |
PLQCXFINDKNEEY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C3=CC=CC=C31)C(=O)OC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


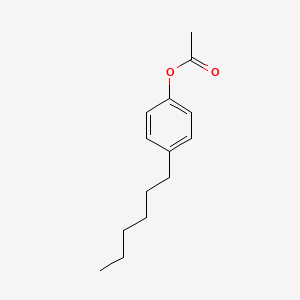
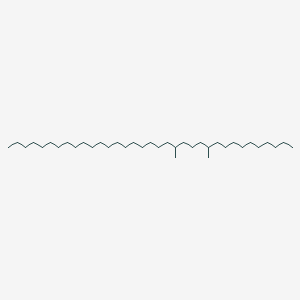
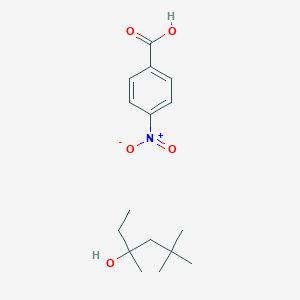
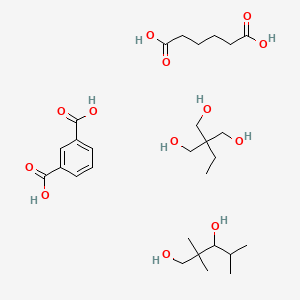
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
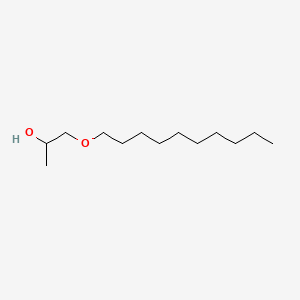
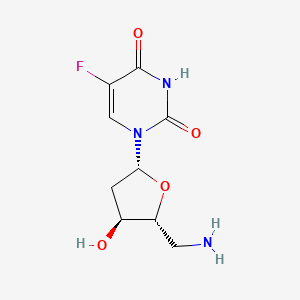
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
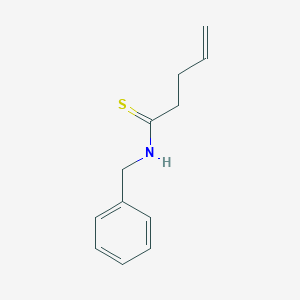
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)
